Ethyl 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

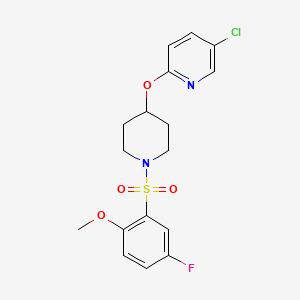

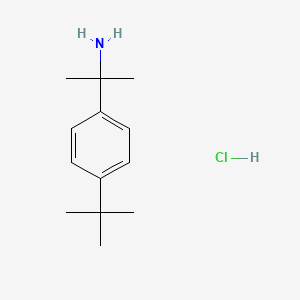

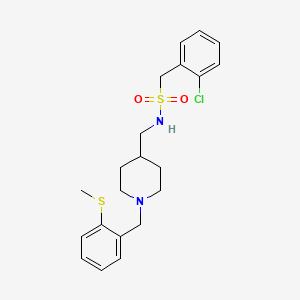

This compound is a complex organic molecule that contains several functional groups. It has an ethyl group, an amino group attached to a 2-ethylphenyl group, a carboxylate group, and a 1,8-naphthyridine ring which is a two nitrogen containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,8-naphthyridine ring which is a heterocyclic compound containing a two nitrogen atoms. Attached to this ring at the 3-position is a carboxylate group with an ethyl ester. At the 1-position of the ring, there is a methyl group and a carbonyl group. The carbonyl group is attached to a 2-ethylphenylamino group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. The amino group might participate in reactions like alkylation or acylation. The carboxylate ester could undergo reactions like hydrolysis or reduction . The naphthyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its polarity, solubility, melting point, boiling point, and stability would depend on the nature and arrangement of its functional groups .Scientific Research Applications

Antibacterial Agents

The synthesis and evaluation of pyridonecarboxylic acids, which are closely related to the chemical structure , have shown significant antibacterial activity. These compounds, including derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been prepared and tested in vitro and in vivo, demonstrating more activity than some existing antibacterial agents, indicating their potential as new antibacterial drugs (Egawa et al., 1984).

Synthesis of Heterocyclic Compounds

Research on the synthesis of naphthyridines, including the compound , has been focused on developing new methods for constructing these heterocyclic systems. These studies provide valuable insights into the synthetic pathways that can be utilized to produce a wide range of naphthyridine derivatives, which are of interest due to their diverse biological activities (Balogh et al., 2009), (Plisson & Chenault, 2001).

Gastric Antisecretory Properties

Compounds derived from 2-oxo-1,8-naphthyridine-3-carboxylic acid have been shown to possess potent gastric antisecretory properties in animal models. This indicates their potential use in treating conditions related to excessive gastric acid secretion (Santilli et al., 1987).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 1-[2-(2-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-4-15-8-6-7-9-18(15)24-19(26)13-25-12-17(22(28)29-5-2)20(27)16-11-10-14(3)23-21(16)25/h6-12H,4-5,13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYJPHDSRYEXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)

methanone](/img/structure/B2736997.png)

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)

![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)